
Compound C108
Descripción general
Descripción
Mecanismo De Acción
El Compuesto C108 ejerce sus efectos inhibiendo la proteína de unión al dominio SH3 de la proteína activadora de GTPasa (G3BP2). G3BP2 participa en la formación de gránulos de estrés, que son agregados de proteínas y ARN que se forman en respuesta al estrés celular. Al inhibir G3BP2, el Compuesto C108 interrumpe la formación de gránulos de estrés, afectando así las respuestas de estrés celular y reduciendo la supervivencia de las células iniciadoras de tumores .
Compuestos similares:
Compuesto C100: Otro derivado de fullereno con propiedades estructurales y aplicaciones distintas en la ciencia de los materiales.
Compuesto C108 (Fullereno):
Unicidad del Compuesto C108: El Compuesto C108 es único debido a su inhibición específica de G3BP2, que no es comúnmente atacada por otros compuestos. Esta especificidad lo convierte en una herramienta valiosa en la investigación del cáncer, particularmente en el estudio del papel de los gránulos de estrés en la iniciación y metástasis tumoral .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Compuesto C108 implica la reacción de condensación entre 2-hidroxibenzo-hidrazida y 2-hidroxiacetofenona. La reacción generalmente ocurre bajo condiciones de reflujo en presencia de un catalizador ácido, como el ácido clorhídrico, para facilitar la formación del enlace hidrazona .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el Compuesto C108 no están ampliamente documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final. El compuesto luego se purifica utilizando técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El Compuesto C108 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos, como los grupos hidroxilo e hidrazona. También puede participar en reacciones de oxidación y reducción en condiciones apropiadas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo, típicamente en condiciones básicas o ácidas.
Reacciones de oxidación: Se pueden usar reactivos como permanganato de potasio o peróxido de hidrógeno.
Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.
Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con haluros de alquilo pueden producir derivados alquilados del Compuesto C108, mientras que las reacciones de oxidación pueden conducir a la formación de derivados de quinona .
Aplicaciones Científicas De Investigación
Breast Cancer Studies
In studies focusing on breast cancer, Compound C108 has demonstrated the ability to reduce tumor-initiating cells significantly. For instance, in a mouse xenograft model, treatment with this compound resulted in a tenfold reduction in the proportion of tumor-initiating cells compared to untreated controls . Moreover, it diminished mammosphere formation in patient-derived xenograft cell lines, indicating its potential to inhibit tumor growth and metastasis .
Molecular Target Identification
Research has identified that this compound binds to several proteins associated with G3BP2. A study using mass spectrometry revealed 44 proteins that interact with this compound, underscoring its multifaceted role in cellular mechanisms . This broad interaction profile suggests that this compound may have additional applications beyond breast cancer.
Potential in Acute Myeloid Leukemia
Recent investigations have explored the use of this compound in acute myeloid leukemia (AML). In vitro studies showed that combining this compound with venetoclax enhanced the sensitivity of AML cells to treatment, highlighting its potential as an adjunct therapy . This finding opens avenues for further research into its effectiveness against various hematological malignancies.
Broader Biological Implications
Beyond oncology, this compound's effects on stress granule dynamics suggest potential applications in neurodegenerative diseases and viral infections. By modulating stress granule formation, it may offer therapeutic strategies for conditions where these processes are disrupted .
Data Table: Summary of Applications
Case Study 1: Breast Cancer Xenograft Model
A study conducted on BT-474 breast cancer cells demonstrated that treatment with this compound not only decreased the ALDEFLUOR-positive population but also enhanced the efficacy of paclitaxel, a common chemotherapeutic agent. The combination treatment showed a marked decrease in tumor initiation capabilities compared to controls .
Case Study 2: AML Sensitization
In a recent clinical study involving primary AML cells, researchers treated cells with this compound alongside venetoclax. The results indicated a synergistic effect leading to increased apoptosis in AML cells, suggesting that G3BP2 inhibition could be an effective strategy for enhancing chemotherapy outcomes .
Comparación Con Compuestos Similares
Compound C100: Another fullerene derivative with distinct structural properties and applications in materials science.
Compound C108 (Fullerene):
Uniqueness of this compound: this compound is unique due to its specific inhibition of G3BP2, which is not commonly targeted by other compounds. This specificity makes it a valuable tool in cancer research, particularly in studying the role of stress granules in tumor initiation and metastasis .
Actividad Biológica
Compound C108, chemically known as 2-hydroxy-N-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide, has garnered attention in recent years for its potential therapeutic applications, particularly in the context of stress granule (SG) dynamics and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.
Targeting Stress Granules:
this compound functions primarily as an inhibitor of the protein G3BP2, a key component in the formation and regulation of stress granules. Stress granules are cytoplasmic aggregates formed in response to cellular stress, playing critical roles in mRNA regulation and cellular signaling pathways. The dysregulation of SGs is implicated in various diseases, including cancer and neurodegenerative disorders .
C108's inhibition of G3BP2 is significant because G3BP2 is associated with tumorigenesis and chemoresistance. By alleviating G3BP2 function, C108 can potentially disrupt the protective role that SGs play in cancer cells under stress conditions .
Research Findings
In Vitro Studies:
In laboratory settings, C108 has demonstrated effectiveness in inhibiting SG formation and promoting apoptosis in cancer cells. For instance, studies have shown that treatment with C108 leads to a decrease in SG assembly during stress conditions induced by agents like doxorubicin .
In Vivo Studies:
Animal models have further validated the therapeutic potential of C108. In one study involving mice with induced tumors, administration of C108 at a dosage of 30 mg/kg resulted in significant tumor size reduction compared to control groups . This suggests that C108 not only affects SG dynamics but also has direct antitumor effects.
Case Studies
-
Breast Cancer Model:
A study conducted on breast cancer models indicated that C108 effectively mitigated tumor initiation by targeting G3BP2. The results showed a marked reduction in tumor growth and improved survival rates among treated mice . -
Neurodegenerative Disease Context:
In models simulating neurodegenerative conditions, C108's ability to modulate SG dynamics was linked to reduced cytotoxicity associated with pathological SGs. This raises the possibility of using C108 as a therapeutic agent for diseases characterized by SG dysregulation, such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease .
Data Tables
The following table summarizes the effects of this compound across different studies:
Study Type | Dosage (mg/kg) | Key Findings |
---|---|---|
In Vitro | N/A | Inhibition of G3BP2; reduced SG formation |
In Vivo (Tumor) | 30 | Significant reduction in tumor size; improved survival rates |
Neurodegenerative | N/A | Modulation of SG dynamics; reduced cytotoxicity |
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGMBUGEAAGJKW-MHWRWJLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Compound C108 interact with its target and what are the downstream effects?
A1: this compound inhibits the activity of the protein G3BP2. [, ] G3BP2 is a stress granule-associated protein involved in various cellular processes, including mRNA stabilization. By inhibiting G3BP2, this compound disrupts the stability of specific mRNA transcripts. One example highlighted in research is the mRNA of ELF1, a transcription factor. [] This destabilization leads to reduced ELF1 protein levels. As ELF1 regulates the expression of MCL1, an anti-apoptotic protein often overexpressed in cancer cells, the downstream effect of this compound is a decrease in MCL1. []
Q2: What is the significance of reducing MCL1 levels in cancer cells, particularly in the context of Venetoclax treatment?
A2: MCL1 overexpression can contribute to resistance against Venetoclax, a BH3 mimetic drug used in cancer treatment. [] Venetoclax targets and inhibits BCL-2 family proteins, including MCL1, to induce apoptosis (programmed cell death) in cancer cells. When MCL1 levels are high, Venetoclax's efficacy is reduced. This compound, by decreasing MCL1 levels via G3BP2 inhibition, can re-sensitize Acute Myeloid Leukemia (AML) cells to Venetoclax, making the treatment more effective. []
Q3: Has the efficacy of combining this compound and Venetoclax been tested in a biological model?
A3: Yes, research has shown that combining this compound with Venetoclax enhances the therapeutic effect in an AML mouse model. [] Mice treated with both this compound and Venetoclax displayed improved survival rates and reduced leukemia burden compared to mice treated with Venetoclax alone. [] This further supports the potential of this compound as a synergistic agent to overcome Venetoclax resistance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.